

# Technical Guide: Spectroscopic and Synthetic Profile of 2-(3-Bromopyridin-4-yl)acetonitrile

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## Compound of Interest

**Compound Name:** 2-(3-Bromopyridin-4-yl)acetonitrile

**Cat. No.:** B114290

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a proposed synthetic route for **2-(3-Bromopyridin-4-yl)acetonitrile**. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted spectroscopic data with established synthetic methodologies for analogous compounds to serve as a valuable resource for researchers working with this molecule.

## Physicochemical Properties

**2-(3-Bromopyridin-4-yl)acetonitrile** is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below.

Property	Value
CAS Number	142892-31-7
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>
Molecular Weight	197.03 g/mol
Appearance	Solid
Melting Point	93-94 °C

## Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for **2-(3-Bromopyridin-4-yl)acetonitrile**. This data was generated using computational models and should be confirmed by experimental analysis.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The predicted <sup>1</sup>H NMR spectrum provides insights into the proton environments within the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.6	s	1H	Pyridine H-2
~8.4	d	1H	Pyridine H-6
~7.4	d	1H	Pyridine H-5
~4.0	s	2H	-CH <sub>2</sub> -CN
Solvent: CDCl <sub>3</sub>			

### <sup>13</sup>C NMR Spectroscopy (Predicted)

The predicted <sup>13</sup>C NMR spectrum indicates the chemical shifts of the carbon atoms.

Chemical Shift (ppm)	Assignment
~152	Pyridine C-2
~150	Pyridine C-6
~140	Pyridine C-4
~128	Pyridine C-5
~122	Pyridine C-3
~116	-CN
~25	-CH <sub>2</sub> -
Solvent: CDCl <sub>3</sub>	

## Mass Spectrometry (Predicted)

The predicted mass spectrum shows the expected molecular ion peaks.

m/z	Relative Abundance	Assignment
196.96	High	[M] <sup>+</sup> (with <sup>79</sup> Br)
198.96	High	[M] <sup>+</sup> (with <sup>81</sup> Br)

## Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum highlights key functional group vibrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

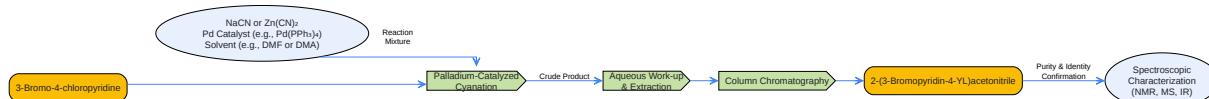
Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2260-2240	Medium	C≡N stretch (nitrile)
~1600-1475	Medium-Weak	Aromatic C=C stretch
~800-600	Strong	C-Br stretch

# Proposed Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **2-(3-Bromopyridin-4-yl)acetonitrile** is not readily available in the surveyed literature. However, a plausible synthetic route is proposed based on established palladium-catalyzed cyanation reactions of aryl bromides.<sup>[4]</sup>

## Proposed Synthetic Workflow

The proposed synthesis involves the reaction of 3-bromo-4-chloropyridine with a cyanide source in the presence of a palladium catalyst.



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Caption: Proposed synthesis workflow for **2-(3-Bromopyridin-4-YL)acetonitrile**.

## Detailed Experimental Protocol (Proposed)

This protocol is a general guideline and may require optimization.

### Materials:

- 3-Bromo-4-chloropyridine
- Sodium Cyanide (NaCN) or Zinc Cyanide (Zn(CN)<sub>2</sub>)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-chloropyridine (1.0 eq), sodium cyanide (1.2 eq) or zinc cyanide (0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add anhydrous DMF or DMA via syringe.
- Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure **2-(3-Bromopyridin-4-yl)acetonitrile**.

- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and IR spectroscopy.

Disclaimer: This technical guide is intended for informational purposes only. The predicted spectroscopic data and the proposed synthetic protocol should be validated through experimental work conducted by qualified professionals in a controlled laboratory setting. All necessary safety precautions should be taken when handling the listed chemicals.

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